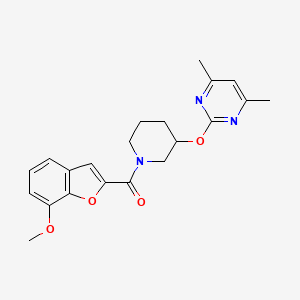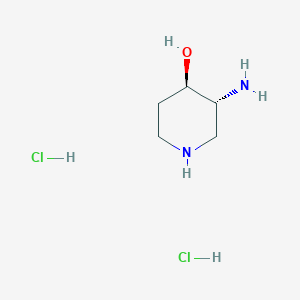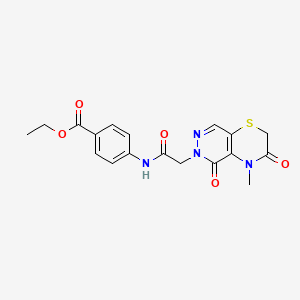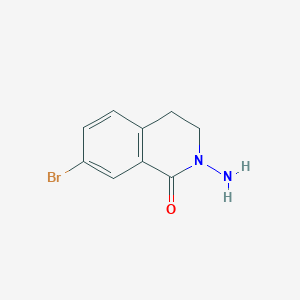
N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated by in vitro assays including DPPH, ABTS, and FRAP. The research highlights the potential of these compounds in the development of antioxidant agents, emphasizing the structural influence of pyrazole-acetamide on the antioxidant properties of the coordination complexes (Chkirate et al., 2019).
Antimicrobial Agents
Another research direction involves the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial drugs (Darwish et al., 2014).
Synthesis of Heterocyclic Systems
Efforts have also been focused on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. These compounds are derived from reactions involving 1-isopropyl-4-piperidone with sulfur and active methylene nitriles, leading to the creation of novel heterocyclic compounds with potential applications in various fields of chemical research (El-kashef et al., 2007).
Acetamide Derivatives with Antitumor Activity
Research has also explored the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. These compounds have been evaluated for their antitumor activity, with some showing effectiveness superior to that of the reference drug, doxorubicin. This signifies the potential of acetamide derivatives in cancer therapy (Alqasoumi et al., 2009).
Alzheimer's Disease Therapy
A multifunctional therapeutic approach involving the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has been described. These compounds act as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, presenting a promising strategy for Alzheimer's disease therapy. The most potent molecule exhibited excellent anti-AChE activity and the ability to inhibit self-induced β-amyloid aggregation, highlighting their potential as multifunctional therapeutic agents (Umar et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as imatinib are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth and differentiation .
Mode of Action
Analogous compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
By analogy with imatinib, it can be inferred that the compound may affect pathways downstream of tyrosine kinases . These could include pathways involved in cell growth and differentiation .
Result of Action
Similar compounds like imatinib, which inhibit tyrosine kinases, can disrupt cell growth and differentiation pathways . This can lead to the control of disease conditions like leukemia .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-14-11-17(23-15(2)25)3-4-18(14)28(26,27)22-12-16-5-9-24(10-6-16)19-13-20-7-8-21-19/h3-4,7-8,11,13,16,22H,5-6,9-10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUGEJYPTGKDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)
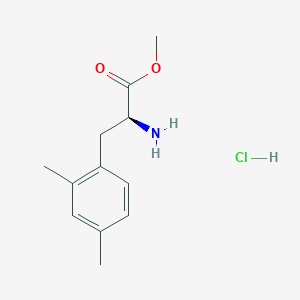
![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)
![5-bromo-N-[cyano(cyclopropyl)methyl]-2-hydroxy-6-methylpyridine-3-carboxamide](/img/structure/B2781444.png)
